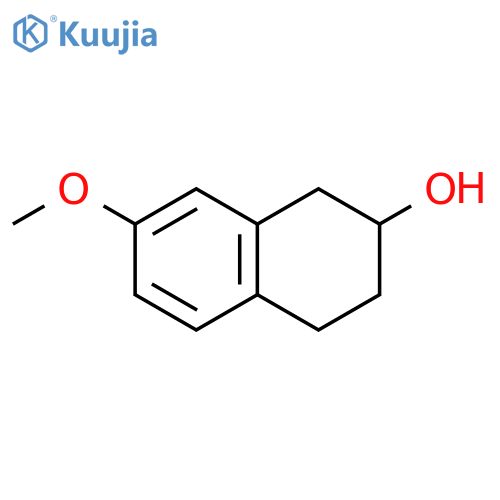Cas no 13511-60-9 (7-methoxy-1,2,3,4-tetrahydronaphthalen-2-ol)

13511-60-9 structure
商品名:7-methoxy-1,2,3,4-tetrahydronaphthalen-2-ol
CAS番号:13511-60-9
MF:C11H14O2
メガワット:178.227663516998
MDL:MFCD24222101
CID:5188734
PubChem ID:23025246
7-methoxy-1,2,3,4-tetrahydronaphthalen-2-ol 化学的及び物理的性質
名前と識別子
-
- 2-Naphthalenol, 1,2,3,4-tetrahydro-7-methoxy-
- 7-methoxy-1,2,3,4-tetrahydronaphthalen-2-ol
- EN300-338368
- 7-methoxy-2-tetralol
- 13511-60-9
- ZHBAQFWRKBJXSK-UHFFFAOYSA-N
- SCHEMBL629692
- G69103
-
- MDL: MFCD24222101
- インチ: 1S/C11H14O2/c1-13-11-5-3-8-2-4-10(12)6-9(8)7-11/h3,5,7,10,12H,2,4,6H2,1H3
- InChIKey: ZHBAQFWRKBJXSK-UHFFFAOYSA-N
- ほほえんだ: C1C2=C(C=CC(OC)=C2)CCC1O
計算された属性
- せいみつぶんしりょう: 178.099379685g/mol
- どういたいしつりょう: 178.099379685g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 13
- 回転可能化学結合数: 1
- 複雑さ: 170
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 29.5Ų
- 疎水性パラメータ計算基準値(XlogP): 1.9
7-methoxy-1,2,3,4-tetrahydronaphthalen-2-ol 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-338368-1.0g |
7-methoxy-1,2,3,4-tetrahydronaphthalen-2-ol |
13511-60-9 | 1g |
$0.0 | 2023-06-07 | ||
| Enamine | EN300-338368-10g |
7-methoxy-1,2,3,4-tetrahydronaphthalen-2-ol |
13511-60-9 | 10g |
$2701.0 | 2023-09-03 | ||
| Enamine | EN300-338368-0.1g |
7-methoxy-1,2,3,4-tetrahydronaphthalen-2-ol |
13511-60-9 | 0.1g |
$553.0 | 2023-09-03 | ||
| Enamine | EN300-338368-0.05g |
7-methoxy-1,2,3,4-tetrahydronaphthalen-2-ol |
13511-60-9 | 0.05g |
$528.0 | 2023-09-03 | ||
| Enamine | EN300-338368-0.25g |
7-methoxy-1,2,3,4-tetrahydronaphthalen-2-ol |
13511-60-9 | 0.25g |
$579.0 | 2023-09-03 | ||
| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD01022221-5g |
7-Methoxy-1,2,3,4-tetrahydronaphthalen-2-ol |
13511-60-9 | 95% | 5g |
¥4082.0 | 2023-04-10 | |
| Enamine | EN300-338368-2.5g |
7-methoxy-1,2,3,4-tetrahydronaphthalen-2-ol |
13511-60-9 | 2.5g |
$1230.0 | 2023-09-03 | ||
| Enamine | EN300-338368-5.0g |
7-methoxy-1,2,3,4-tetrahydronaphthalen-2-ol |
13511-60-9 | 5.0g |
$4309.0 | 2023-02-23 | ||
| Enamine | EN300-338368-1g |
7-methoxy-1,2,3,4-tetrahydronaphthalen-2-ol |
13511-60-9 | 1g |
$628.0 | 2023-09-03 | ||
| Enamine | EN300-338368-0.5g |
7-methoxy-1,2,3,4-tetrahydronaphthalen-2-ol |
13511-60-9 | 0.5g |
$603.0 | 2023-09-03 |
7-methoxy-1,2,3,4-tetrahydronaphthalen-2-ol 関連文献
-
Chuan-Feng Chen Chem. Commun., 2008, 6128-6130
-
Feilong Yan,Xuan Tang,Yuehua Wei,Libao Chen,Ming Zhang,Taihong Wang J. Mater. Chem. A, 2015,3, 12672-12679
-
Lei Li,Hui Li,Xiao Cheng Zeng Chem. Commun., 2015,51, 9535-9538
-
Magdalena Markiton,Agnieszka Ciemięga,Katarzyna Maresz,Anna Szelwicka,Anna Chrobok New J. Chem., 2018,42, 13602-13611
-
Hideyuki Shinmori,Chihiro Mochizuki Chem. Commun., 2017,53, 6569-6572
13511-60-9 (7-methoxy-1,2,3,4-tetrahydronaphthalen-2-ol) 関連製品
- 2138421-48-2(3-amino-N-cyclobutyl-N-methyl-N-propylbenzene-1-sulfonoimidamide)
- 1368332-19-7(4-AMINO-2-CYCLOHEXYLBUTAN-2-OL)
- 2138816-89-2(2-(2-Bromoethenyl)-4-ethoxyphenol)
- 1234616-68-2(tert-butyl N-[(1-methyl-2-oxo-1,2-dihydropyridin-3-yl)methyl]carbamate)
- 98489-83-9(5-(2-hydroxyethyl)-6-methyl-2-(methylsulfanyl)-4(3H)-pyrimidinone)
- 1867912-26-2(trans-4-{(2-methylphenyl)methylamino}pyrrolidin-3-ol)
- 1934645-67-6(6-methyl-2H,3H,6H-1lambda6-pyrazolo4,3-d1,2thiazole-1,1,3-trione)
- 2034307-48-5(1-(2-chlorophenyl)-3-[[1-(2-methylpyridin-4-yl)piperidin-4-yl]methyl]urea)
- 1007556-74-2(3-(1R)-2,2,2-trifluoro-1-hydroxyethylphenol)
- 369403-06-5(1-amino-4-hydroxycyclohexane-1-carboxylic acid)
推奨される供給者
Enjia Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Hubei Tianan Hongtai Biotechnology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
大量

Shanghai Jinhuan Chemical CO., LTD.
ゴールドメンバー
中国のサプライヤー
大量

Synrise Material Co. Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Suzhou Senfeida Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
